molecular formula C18H19BrO3 B1370635 tert-Butyl 3-benzyloxy-4-bromobenzoate CAS No. 247186-50-1

tert-Butyl 3-benzyloxy-4-bromobenzoate

Cat. No.: B1370635
CAS No.: 247186-50-1
M. Wt: 363.2 g/mol
InChI Key: YLDFIOUCSZWEGJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-benzyloxy-4-bromobenzoate: is an organic compound that features a tert-butyl ester, a benzyloxy group, and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity, making it a valuable intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of tert-butyl 3-(benzyloxy)-4-bromobenzoate often begins with the bromination of a suitable precursor, such as 4-tert-butylbenzoic acid. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like iron or a radical initiator.

    Esterification: The next step involves the esterification of the brominated intermediate with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester.

    Benzyloxy Protection: Finally, the benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: The industrial production of tert-butyl 3-(benzyloxy)-4-bromobenzoate follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of flow microreactor systems has been reported to improve the sustainability and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products:

    Substitution: Various substituted benzoates.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: tert-Butyl 3-benzyloxy-4-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

    Material Science: The compound can be used in the preparation of polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxy)-4-bromobenzoate in chemical reactions involves the activation of the bromine atom for nucleophilic substitution or coupling reactions. The benzyloxy group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound. The tert-butyl ester provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

    Tert-butyl 3-(benzyloxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 3-(benzyloxy)-4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

    Tert-butyl 3-(benzyloxy)-4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: tert-Butyl 3-benzyloxy-4-bromobenzoate is unique due to the presence of the bromine atom, which provides distinct reactivity in substitution and coupling reactions compared to its halogenated analogs. The combination of the tert-butyl ester and benzyloxy group further enhances its utility as an intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-bromo-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-15(19)16(11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDFIOUCSZWEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649558
Record name tert-Butyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247186-50-1
Record name tert-Butyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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